

Spectroscopic Profile of Dimethylphosphoramidic Dichloride: A Technical Guide

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Compound of Interest

Compound Name: Dimethylphosphoramidic dichloride

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This technical guide provides a comprehensive overview of the spectroscopic data available for **Dimethylphosphoramidic dichloride** ($(\text{CH}_3)_2\text{NPOCl}_2$), a key intermediate in organic synthesis and a compound of interest in various research fields. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Dimethylphosphoramidic dichloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While exhaustive experimental data for the ^1H and ^{31}P NMR of **Dimethylphosphoramidic dichloride** is not readily available in the public domain, typical chemical shift ranges for analogous organophosphorus compounds can provide valuable estimations.^{[1][2]} ^{13}C NMR data availability has been noted in databases such as PubChem, though specific peak information is not detailed.^[3]

Table 1: NMR Spectroscopic Data of **Dimethylphosphoramidic Dichloride**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Notes
^1H	Not available	-	-	Expected to show a single resonance for the two equivalent methyl groups.
^{13}C	Data not available in detail	-	-	A single resonance is expected for the methyl carbons.
^{31}P	Not available	-	-	The chemical shift is influenced by the electronegativity of the substituents on the phosphorus atom.

Infrared (IR) Spectroscopy

The infrared spectrum of **Dimethylphosphoramicidic dichloride** exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum.[\[4\]](#)

Table 2: Infrared (IR) Spectroscopic Data of **Dimethylphosphoramicidic Dichloride**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2950	C-H stretch (methyl)	Medium
~1470	C-H bend (methyl)	Medium
~1280	P=O stretch	Strong
~990	P-N stretch	Strong
~550	P-Cl stretch	Strong

Note: The peak positions are approximate and based on typical values for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry data for **Dimethylphosphoramicidic dichloride** is available from the NIST Mass Spectrometry Data Center and SpectraBase, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).^{[3][5]}

Table 3: Mass Spectrometry (MS) Data of **Dimethylphosphoramicidic Dichloride**

m/z	Ion	Relative Abundance
161/163/165	[M] ⁺ (Molecular ion)	Present
126/128	[M - Cl] ⁺	High
91	[M - 2Cl] ⁺	High
44	[(CH ₃) ₂ N] ⁺	High

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Dimethylphosphoramicidic dichloride** are not explicitly published. However, the following are

generalized methodologies based on standard laboratory practices for similar liquid organophosphorus compounds.

NMR Spectroscopy

Sample Preparation: A small amount of **Dimethylphosphoramidic dichloride** is typically dissolved in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Acquisition Parameters (^1H NMR):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 15 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.

Acquisition Parameters (^{31}P NMR):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 200 ppm.
- Number of Scans: 128-512, due to the lower gyromagnetic ratio of ^{31}P .
- Relaxation Delay: 2-10 seconds.
- Referencing: External 85% H_3PO_4 is commonly used as a reference.[\[6\]](#)

Acquisition Parameters (^{13}C NMR):

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., PENDANT or DEPT).
- Spectral Width: Approximately 200-250 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .

- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: As **Dimethylphosphoramidic dichloride** is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: Typically 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Method:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

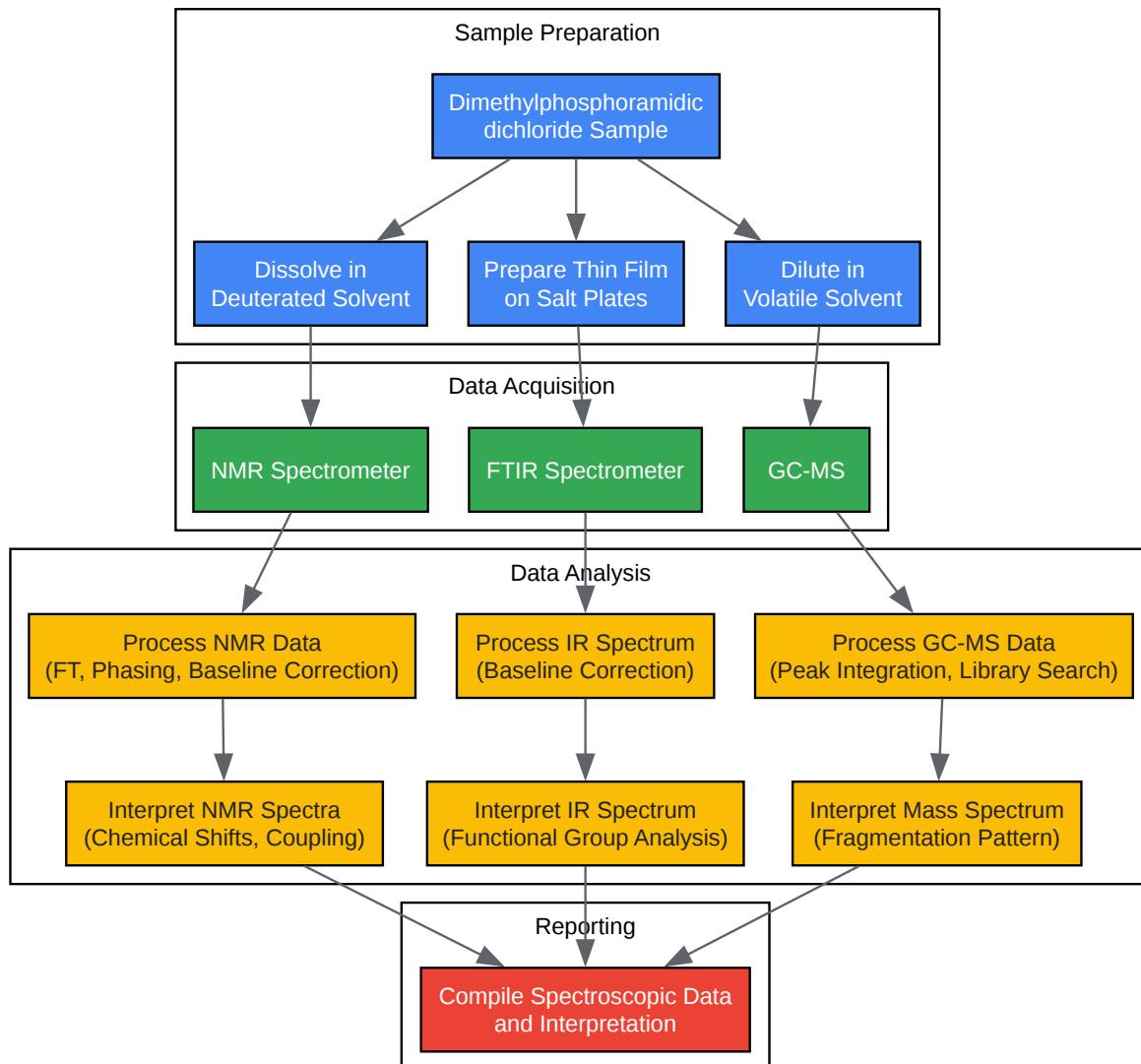
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Interface Temperature: 280 °C.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **Dimethylphosphoramidic dichloride**.

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the spectroscopic properties of **Dimethylphosphoramicidic dichloride**. For definitive structural elucidation and quality control, it is recommended to acquire and interpret full spectroscopic data under controlled experimental conditions.

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